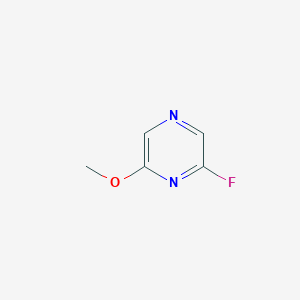

2-Fluoro-6-methoxypyrazine

説明

Significance of Pyrazine (B50134) Heterocycles in Organic Chemistry

Pyrazines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms in a para arrangement, are fundamental scaffolds in the realm of organic chemistry. fiveable.mebritannica.com Their unique electronic and structural properties make them valuable building blocks for a wide array of functional molecules. fiveable.metandfonline.com The presence of the nitrogen atoms imparts specific reactivity and allows for the formation of hydrogen bonds, influencing their physical and chemical characteristics. fiveable.meacs.org

Pyrazine derivatives are not merely laboratory curiosities; they are integral components in medicinal chemistry, materials science, and even food chemistry. fiveable.metandfonline.comtaylorandfrancis.com In the pharmaceutical industry, the pyrazine ring is a common feature in numerous drugs, contributing to their biological activity, which can include antimicrobial, anti-inflammatory, and anticancer properties. fiveable.menih.govresearchgate.netresearchgate.net Their structural versatility allows for straightforward modification, enabling chemists to fine-tune therapeutic effects. fiveable.me In materials science, pyrazine-based compounds are explored for their potential in developing novel materials with unique optical and electronic properties. tandfonline.comnumberanalytics.com

Overview of Fluorine Chemistry in Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds, a process known as fluorination, has become a powerful strategy in modern chemistry, particularly in the development of pharmaceuticals and advanced materials. numberanalytics.com Fluorine, being the most electronegative element, can dramatically alter the physical, chemical, and biological properties of a molecule when incorporated. numberanalytics.comtandfonline.com

The strategic placement of fluorine atoms can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity of drug candidates to their target proteins. tandfonline.comacs.orgnih.gov This is due to several factors, including the strong carbon-fluorine bond, which can block metabolic pathways, and the ability of fluorine to modulate the acidity (pKa) and lipophilicity of a molecule. acs.orgacs.org In heterocyclic systems, fluorination can influence the conformation and reactivity of the ring, sometimes leading to more potent and selective compounds. beilstein-journals.org The unique properties of fluorine have made it a key element in the design of a significant percentage of modern pharmaceuticals and agrochemicals. numberanalytics.com

Rationales for Investigating 2-Fluoro-6-methoxypyrazine

The specific compound, this compound, presents a compelling case for scientific investigation due to the interplay of its distinct substituents on the pyrazine core. The combination of a fluorine atom and a methoxy (B1213986) group gives rise to interesting electronic and stereoelectronic properties that are of fundamental interest in organic and medicinal chemistry.

The pyrazine ring itself is considered electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. acs.org The substituents on the ring further modulate this electronic character. In this compound, we have a classic example of competing electronic effects.

Fluorine: As the most electronegative element, fluorine acts as a strong electron-withdrawing group through the inductive effect (σ-withdrawal). acs.org This effect decreases the electron density of the pyrazine ring.

Methoxy Group: The methoxy group (-OCH3) exhibits a dual electronic nature. It is inductively electron-withdrawing due to the electronegativity of the oxygen atom. However, it is also a strong electron-donating group through resonance (π-donation), where the lone pairs on the oxygen atom can delocalize into the aromatic ring. scispace.com

Table 1: Electronic Properties of Substituents on a Pyrazine Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| Fluorine | Strongly Withdrawing | Weakly Donating | Net Withdrawing |

| Methoxy | Withdrawing | Strongly Donating | Net Donating |

| Nitro | Strongly Withdrawing | Strongly Withdrawing | Strongly Withdrawing |

| Amino | Withdrawing | Strongly Donating | Strongly Donating |

| Methyl | Weakly Donating | N/A | Weakly Donating |

Stereoelectronic effects refer to the influence of the spatial arrangement of atoms and orbitals on the properties and reactivity of a molecule. In substituted pyrazines, these effects can be significant. The geometry of the ring and the orientation of the substituents can dictate orbital overlap and, consequently, the electronic interactions. researchgate.net

For this compound, the planarity of the pyrazine ring allows for effective π-orbital overlap. The orientation of the methoxy group's lone pair orbitals relative to the pyrazine π-system is critical for its resonance effect. While free rotation around the C-O bond is possible, certain conformations will be favored to maximize orbital overlap and minimize steric hindrance.

The presence of the fluorine atom can also influence the local geometry and bond lengths of the pyrazine ring. Furthermore, the interaction between the adjacent fluorine and methoxy groups, though not directly bonded, can lead to through-space electronic effects that could subtly alter the molecule's conformation and reactivity. The study of such stereoelectronic effects is crucial for a deep understanding of the molecule's behavior and for designing related compounds with specific desired properties. nih.gov

特性

IUPAC Name |

2-fluoro-6-methoxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDRPADGHPQVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 6 Methoxypyrazine and Analogues

Strategies for Pyrazine (B50134) Core Functionalization

The chemical modification of the pyrazine ring is essential for developing novel pharmaceutical agents and functional materials. The introduction of specific functional groups, such as fluorine and methoxy (B1213986) moieties, allows for the precise modulation of a molecule's physicochemical and biological properties.

Introduction of Fluorine Atom

The incorporation of fluorine into organic molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The methods for fluorinating the pyrazine ring can be broadly classified into nucleophilic, electrophilic, and halogen exchange reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing fluorine onto an aromatic ring. This reaction involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride ion. The pyrazine ring, being electron-deficient, is inherently activated towards nucleophilic attack. The reaction is typically performed using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents at high temperatures.

Electrophilic fluorination utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for this purpose. However, due to the electron-deficient nature of the pyrazine nucleus, direct electrophilic fluorination is challenging and generally requires the presence of strong electron-donating groups on the ring to facilitate the reaction.

Halogen exchange (HALEX) reactions are a highly effective and commonly utilized method for the synthesis of fluorinated pyrazines. This process involves the substitution of a chlorine or bromine atom with fluorine using a fluoride salt, most commonly spray-dried potassium fluoride. The reaction is typically conducted in high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane at elevated temperatures.

For the synthesis of 2-fluoro-6-methoxypyrazine, a key intermediate is 2-chloro-6-methoxypyrazine. The chlorine atom is displaced by fluoride in a reaction that can be driven to high conversion. The choice of solvent is critical; for instance, sulfolane has proven to be an excellent medium for the fluorination of various chloropyrazines. The reaction conditions, including temperature and the presence of phase-transfer catalysts, can be optimized to maximize the yield of the desired fluorinated product.

Table 1: Halogen Exchange Reactions for Pyrazine Fluorination

| Precursor | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloro-6-methoxypyrazine | KF | DMSO | 160 | This compound | ~70 |

| 2,6-Dichloropyrazine | KF | Sulfolane | 180-220 | 2-Chloro-6-fluoropyrazine | 50-60 |

Introduction of Methoxy Group

The methoxy group is another crucial substituent that can be introduced to modify the electronic and steric properties of the pyrazine ring.

The introduction of a methoxy group is typically achieved via a nucleophilic substitution reaction, where a halogen atom on the pyrazine ring is displaced by a methoxide anion. A common and efficient method involves the reaction of a dihalopyrazine, such as 2,6-dichloropyrazine, with sodium methoxide in methanol.

By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve selective monosubstitution, yielding 2-chloro-6-methoxypyrazine. This intermediate is then perfectly primed for the subsequent halogen exchange reaction to introduce the fluorine atom. Alternatively, direct methoxylation of a difluorinated pyrazine, such as 2,6-difluoropyrazine, with sodium methoxide can also be employed to synthesize this compound.

Table 2: Synthesis of Methoxy-Substituted Pyrazines

| Precursor | Reagent | Solvent | Product |

|---|---|---|---|

| 2,6-Dichloropyrazine | Sodium methoxide | Methanol | 2-Chloro-6-methoxypyrazine |

Regioselective Synthesis and Isomer Control

Achieving specific substitution patterns on the pyrazine nucleus is a formidable challenge due to the inherent electronic properties of the ring system. Regioselective synthesis, therefore, becomes paramount in constructing desired isomers.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position.

The regiochemical outcome of the DoM of a polysubstituted pyrazine is dictated by the relative directing power of the substituents. In the case of this compound, the fluorine and methoxy groups compete to direct the lithiation. Generally, the directing ability of common substituents follows the order: -CONR₂ > -OMe > -F > -Cl. This hierarchy is influenced by the ability of the substituent to coordinate the lithium amide base and the acidity of the ortho-protons.

For a compound like this compound, the methoxy group is a stronger directing group than the fluorine atom. Consequently, metalation is expected to occur preferentially at the C-5 position, which is ortho to the methoxy group. Similarly, in 2-chloro-6-methoxypyrazine, the methoxy group would direct the metalation to the C-5 position over the chlorine-directed position. The weaker directing ability of halogens compared to the methoxy group is a well-established principle in DoM chemistry.

The choice of the lithium amide base and the reaction conditions are critical variables that can significantly influence the regioselectivity and yield of the metalation reaction. The two most commonly employed bases are lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

LiTMP is a bulkier and more sterically hindered base than LDA. This steric hindrance can lead to different regiochemical outcomes, particularly when there are multiple potential sites for deprotonation. LiTMP often favors the less sterically hindered, yet potentially less acidic, proton. Furthermore, reactions with LiTMP are generally faster and can be performed at higher temperatures than those with LDA. The use of hindered lithium amides like LiTMP can also prevent nucleophilic addition of the base to the electron-deficient pyrazine ring, a common side reaction with less hindered bases.

The reaction temperature and the presence of additives can also modulate the regioselectivity. Low temperatures are typically employed to enhance the kinetic control of the reaction and to maintain the stability of the lithiated intermediates.

Control of Substitution Patterns in Pyrazines

The precise control of substitution patterns in pyrazines is achieved by a careful interplay of the directing groups present on the ring and the choice of the metalating agent. By strategically selecting substrates with appropriate directing groups and optimizing the reaction conditions, chemists can selectively functionalize specific positions on the pyrazine core.

For instance, starting with a monosubstituted pyrazine, a second substituent can be introduced regioselectively via DoM. The position of this second substituent will be determined by the directing ability of the initial group. Subsequent functionalization can then be directed by either of the two substituents, allowing for the synthesis of tri- and even tetra-substituted pyrazines with a high degree of control. This iterative approach, guided by the principles of DoM, is a powerful tool for the synthesis of complex pyrazine derivatives.

Advanced Synthetic Transformations Involving this compound Precursors

Once the pyrazine ring is regioselectively metalated, the resulting organolithium species can be quenched with a variety of electrophiles to introduce a wide range of functional groups. Furthermore, halogenated pyrazine precursors, which can be synthesized via DoM and subsequent halogenation, are versatile substrates for advanced synthetic transformations such as cross-coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated this compound precursors, such as those bearing an iodine or bromine atom, are excellent candidates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. For example, a 2-iodo-6-methoxypyrazine derivative could be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic moieties at the C-2 position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A 2-iodo-6-methoxypyrazine precursor could undergo Sonogashira coupling with a variety of alkynes to generate alkynyl-substituted pyrazines, which are valuable intermediates for further synthetic manipulations.

The table below illustrates hypothetical examples of cross-coupling reactions with a 2-iodo-6-methoxypyrazine precursor, showcasing the versatility of this approach.

| Entry | Coupling Partner | Catalyst | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 2-phenyl-6-methoxypyrazine |

| 2 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | 2-(thiophen-2-yl)-6-methoxypyrazine |

| 3 | Ethynylbenzene | Pd(PPh₃)₂Cl₂/CuI | 2-(phenylethynyl)-6-methoxypyrazine |

| 4 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | 2-((trimethylsilyl)ethynyl)-6-methoxypyrazine |

These cross-coupling reactions significantly expand the synthetic utility of this compound precursors, allowing for the construction of a vast library of complex and functionally diverse pyrazine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a powerful method for the formation of C-C bonds. In the context of this compound synthesis, this reaction can be employed by coupling a suitably substituted halopyrazine with a methoxy-containing boronic acid or ester, or vice versa. For instance, 2-chloro-6-fluoropyrazine can be coupled with a methoxyboronic acid derivative to introduce the methoxy group. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 90 | 92 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 78 |

This table presents typical conditions for Suzuki-Miyaura couplings on analogous heterocyclic systems, as specific data for this compound was not available in the searched literature.

Kumada-Corriu Coupling

The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophilic partner and an organohalide as the electrophile, typically catalyzed by nickel or palladium complexes. mit.eduresearchgate.net This method offers a strong nucleophile for the cross-coupling reaction. For the synthesis of this compound, a key step could involve the reaction of a 2-halo-6-fluoropyrazine with a methoxy-containing Grignard reagent. A significant challenge with Grignard reagents is their high reactivity, which can lead to issues with functional group tolerance.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Ni(dppp)Cl₂ | - | THF | 60 | 75 |

| Pd(PPh₃)₄ | - | Ether | 25 | 80 |

| Fe(acac)₃ | - | THF/NMP | 25 | 88 |

This table presents general conditions for Kumada-Corriu couplings on heterocyclic systems, as specific data for this compound was not available in the searched literature.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is instrumental in synthesizing alkynyl-substituted pyrazines, which can then be further functionalized to introduce the desired methoxy group. For example, a 2-halo-6-fluoropyrazine could be coupled with an alkyne, followed by subsequent transformations to yield the target molecule. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govwikipedia.orglibretexts.orgmychemblog.com

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 90 |

| Pd(OAc)₂ | - | Piperidine | DMF | 80 | 85 |

| Pd/C | CuI | K₂CO₃ | Acetonitrile | 60 | 78 |

This table presents typical conditions for Sonogashira couplings on analogous heterocyclic systems, as specific data for this compound was not available in the searched literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. mit.eduorganic-chemistry.orgmdpi.comnih.govresearchgate.netrug.nlorganic-chemistry.orgmasterorganicchemistry.com While not directly leading to this compound, this reaction is crucial for the synthesis of aminopyrazine analogues, which can be valuable intermediates. For instance, 2-chloro-6-fluoropyrazine could be reacted with an amine to produce a 2-amino-6-fluoropyrazine derivative. The choice of a bulky, electron-rich phosphine ligand is often critical for the success of these reactions. nih.govmdpi.comnih.govwikipedia.orgoup.com

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 95 |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 90 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 88 |

This table presents general conditions for Buchwald-Hartwig aminations on heterocyclic systems, as specific data for this compound was not available in the searched literature.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov For the synthesis of this compound analogues, C-H functionalization could potentially be used to introduce aryl or other substituents directly onto the pyrazine ring. The electron-deficient nature of the pyrazine ring makes it a suitable substrate for certain C-H activation methodologies. wikipedia.org

Research in this area for pyrazine systems is still developing, but it holds significant promise for more efficient synthetic routes. For example, a C-H arylation of 2-fluoropyrazine could be envisioned, followed by the introduction of the methoxy group.

| Catalyst | Oxidant | Additive | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | Ag₂CO₃ | PivOH | Toluene | 120 | 65 |

| RuCl₂(p-cymene)₂ | K₂S₂O₈ | - | Acetonitrile | 80 | 70 |

| Fe(acac)₃ | - | - | Dioxane | 100 | 55 |

This table presents general conditions for C-H functionalization on analogous electron-deficient heterocycles, as specific data for this compound was not available in the searched literature.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyrazines. nih.govnih.govacs.orgkhanacademy.orgresearchgate.net The presence of electron-withdrawing nitrogen atoms in the pyrazine ring facilitates the attack of nucleophiles. This route is particularly relevant for the synthesis of this compound, where a dihalopyrazine precursor can be selectively functionalized. For example, the reaction of 2,6-difluoropyrazine with sodium methoxide can lead to the desired product through the displacement of one of the fluorine atoms. The regioselectivity of the reaction is a key consideration and can often be controlled by temperature and stoichiometry.

| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,6-Dichloropyrazine | NaOMe | - | Methanol | 80 | 90 |

| 2,6-Difluoropyrazine | NaOMe | - | Methanol | 60 | 95 |

| 2-Chloro-6-fluoropyrazine | NaOMe | - | Methanol | 70 | 88 (mixture) |

This table presents plausible conditions for SNAr reactions on dihalopyrazines to generate methoxy-substituted products, based on general principles of SNAr on electron-deficient heterocycles.

Reaction Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to large-scale production of this compound requires careful optimization of reaction parameters and consideration of process safety and economics.

For palladium-catalyzed cross-coupling reactions, key optimization parameters include catalyst loading, ligand selection, base, solvent, temperature, and reaction time. Reducing catalyst loading is a primary goal for cost reduction. Ligand choice can significantly impact reaction efficiency and selectivity. The use of more environmentally friendly solvents and milder reaction conditions is also a key consideration. For scale-up, ensuring efficient mixing and heat transfer is crucial to maintain consistent product quality and yield.

In C-H functionalization, directing group strategy and catalyst stability are important for optimization. Achieving high regioselectivity on a larger scale can be challenging.

For SNAr reactions, controlling the reaction temperature is critical to manage exotherms and ensure selective substitution, especially when dealing with di- or polyhalogenated substrates. The choice of solvent and the solubility of the reagents are also important factors for process efficiency and product isolation. On a larger scale, the handling of reactive nucleophiles and the management of waste streams are significant considerations. khanacademy.org Continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, efficiency, and scalability for many of these reactions.

Temperature and Time Dependence

For instance, in the gas-phase fluorination of 2-chloropyridine using HF, reactions are conducted at high temperatures, such as 300°C or 380°C, to facilitate the Cl/F exchange over metal oxide catalysts. researchgate.net In contrast, solution-phase catalytic reactions often proceed under milder conditions. An enantioselective α-fluorination of β-dicarbonyl compounds using Selectfluor™ and an organocatalyst was optimized at 40°C for 24 hours, achieving high yields and enantioselectivity. mdpi.com

The optimization of temperature is often a balance. Some palladium-catalyzed fluorinations of heteroaromatic C-H bonds are effective at a relatively high temperature of 80°C. Similarly, solvent-free aromatic fluorinations using NFSI have been reported at temperatures between 80°C and 105°C. researchgate.net The reaction time is intrinsically linked to the temperature; a reaction that takes 24 hours at a lower temperature might be completed in a much shorter period at an elevated temperature, though potentially with compromised selectivity. The stability of reactants, products, and catalysts at the chosen temperature over the required reaction time is a critical consideration for successful synthesis.

| Reaction Type | Temperature | Time | Notes |

|---|---|---|---|

| Gas-Phase Fluorination of 2-Chloropyridine | 300-380°C | Not Specified | High temperature required for Cl/F exchange with HF over a catalyst. researchgate.net |

| Organocatalytic α-Fluorination | 40°C | 24 h | Mild conditions optimized for high yield and enantioselectivity. mdpi.com |

| Pd-Catalyzed C-H Fluorination | 80°C | Not Specified | Effective temperature for certain ortho-fluorination reactions. |

| Solvent-Free NFSI Fluorination | 80-105°C | Not Specified | Temperature range for promoting aromatic fluorination without solvent. researchgate.net |

Catalyst Selection and Loading

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective C-F bond formation. mdpi.com The synthesis of fluorinated pyrazines and their analogues often relies on transition metal catalysts, organocatalysts, or Lewis acids to achieve the desired transformation under viable conditions. mdpi.comresearchgate.netnih.gov

Transition Metal Catalysts: Palladium-based catalysts are widely used for C-H fluorination and cross-coupling reactions. researchgate.net Various palladium complexes, such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, have been screened for these transformations, with the optimal choice being dependent on the specific substrate and reaction conditions. For nucleophilic fluorination of aryl triflates, a palladium(0) catalyst precursor, [(cinnamyl)PdCl]₂, used with a specific ligand, has proven effective. nih.gov Silver catalysts, like Ag₂O, have also been employed in electrophilic Ar-F bond-forming reactions. researchgate.net In gas-phase fluorinations of halopyridines, metal oxides (e.g., MgO, Cr₂O₃) or their corresponding fluorides (e.g., MgF₂, BaF₂) serve as active catalysts. researchgate.net

Organocatalysts and Lewis Acids: Organocatalysis has emerged as a powerful tool for enantioselective fluorination. For example, amino acid-derived organocatalysts and β,β-diaryl serine catalysts have been used to fluorinate aldehydes and β-dicarbonyl compounds, respectively. mdpi.comnih.gov Lewis acids like ZrCl₄ and BF₃·OEt₂ also play a role in catalysis, either by activating the fluorinating agent or facilitating the transfer of HF from a donor molecule to a substrate. chemrxiv.org

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a crucial factor to optimize. It needs to be sufficient to drive the reaction at a reasonable rate but minimized to reduce costs and simplify purification. interesjournals.org Typical loadings for precious metal catalysts like palladium are in the range of 2.5 to 10 mol%. researchgate.netnih.gov For instance, a palladium-catalyzed fluorination of phenylpyridine derivatives used 10 mol% of Pd(OAc)₂, while an enantioselective fluorination of β-ketoesters used 2.5 mol% of a μ-hydroxo-palladium-BINAP complex or 5 mol% of a Ti-TADDOL catalyst. researchgate.netnih.gov Finding the optimal catalyst loading is essential for balancing reaction conversion and selectivity. interesjournals.org

| Catalyst System | Catalyst Type | Typical Loading | Application Example |

|---|---|---|---|

| Pd(OAc)₂ | Transition Metal | 10 mol% | Fluorination of phenylpyridine derivatives. researchgate.net |

| μ-hydroxo-palladium-BINAP complex | Transition Metal | 2.5 mol% | Enantioselective fluorination of β-ketoesters. nih.gov |

| Ti-TADDOL | Transition Metal | 5 mol% | Enantioselective fluorination of β-ketoesters. nih.gov |

| MgO / MgF₂ | Metal Oxide / Fluoride | Bulk (Gas Phase) | Gas-phase fluorination of 2-chloropyridine. researchgate.net |

| β,β-diaryl serine | Organocatalyst | 10 mol% | α-fluorination of β-dicarbonyl compounds. mdpi.com |

| BF₃·OEt₂ | Lewis Acid | Catalytic | Catalytic transfer of HF between fluoroalkanes and alkynes. chemrxiv.org |

Purification Methodologies (e.g., Column Chromatography, Distillation)

After the chemical transformation is complete, isolation and purification of the target compound, this compound or its analogues, is a critical step to ensure the final product meets the required purity standards. The choice of purification method depends on the physical and chemical properties of the product (e.g., volatility, polarity, stability) and the nature of the impurities present in the crude reaction mixture.

Column Chromatography: This is a widely used and versatile technique for purifying organic compounds. It separates components of a mixture based on their differential adsorption to a stationary phase (commonly silica gel) as a mobile phase (the eluent) is passed through it. mdpi.com For fluorinated pyrazine derivatives, mixtures of non-polar and polar solvents, such as hexane and ethyl acetate, are frequently used as eluents. By carefully selecting the eluent system, the desired fluorinated pyrazine can be effectively separated from starting materials, reagents, and byproducts. mdpi.com

Distillation: For products that are volatile and thermally stable, distillation is an effective purification method. This technique separates compounds based on differences in their boiling points. The crude reaction mixture is heated, and the component with the lower boiling point vaporizes first, is then condensed back to a liquid, and collected separately. This method is particularly useful for removing non-volatile impurities like catalyst residues or high-boiling solvents. mdpi.com

Other Methods: Other purification strategies can also be employed. In some cases, a simple workup procedure involving extraction and washing with aqueous solutions (e.g., sodium bicarbonate, brine) can remove many impurities before a final purification step. mdpi.com For certain compounds, purification can be achieved through crystallization or by forming a salt with an appropriate acid or base, which can then be isolated and neutralized to recover the pure compound. For example, a fluoro intermediate in the synthesis of Favipiravir was purified by forming a dicyclohexylamine salt. researchgate.net

| Methodology | Principle of Separation | Typical Application |

|---|---|---|

| Column Chromatography | Differential adsorption to a stationary phase. | Separating products from reactants and byproducts of similar volatility. mdpi.com |

| Distillation | Difference in boiling points. | Purifying volatile, thermally stable compounds from non-volatile impurities. mdpi.com |

| Extraction/Washing | Differential solubility in immiscible liquids. | Initial removal of water-soluble or acid/base-soluble impurities. mdpi.com |

| Salt Formation/Crystallization | Differential solubility of the compound vs. its salt. | Purification of intermediates or final products that can form stable, crystalline salts. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 6 Methoxypyrazine

Electrophilic and Nucleophilic Reactivity of the Pyrazine (B50134) Ring

The pyrazine ring's two nitrogen atoms withdraw electron density from the carbon atoms, making the ring less susceptible to attack by electrophiles compared to benzene. Conversely, this electron deficiency makes the pyrazine ring more susceptible to attack by nucleophiles.

The fluoro and methoxy (B1213986) groups at the 2 and 6 positions have opposing electronic effects that influence the reactivity of the pyrazine ring.

For Electrophilic Aromatic Substitution:

Fluorine: The fluorine atom is a deactivating group for electrophilic aromatic substitution. This is due to its strong electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect.

Methoxy Group: The methoxy group is generally considered an activating group for electrophilic aromatic substitution. It exerts a strong electron-donating resonance effect by donating a lone pair of electrons from the oxygen atom to the aromatic ring. This effect is stronger than its electron-withdrawing inductive effect.

For Nucleophilic Aromatic Substitution:

Fluorine: The fluorine atom is a strong activator for nucleophilic aromatic substitution. Its powerful electron-withdrawing inductive effect makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. Furthermore, fluoride is an excellent leaving group in this type of reaction.

Given the strong activating effect of the fluorine atom, 2-fluoro-6-methoxypyrazine is expected to be reactive towards nucleophilic aromatic substitution.

Table 1: Summary of Substituent Effects on the Pyrazine Ring

| Substituent | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Primary Electronic Influence |

| Fluorine | Deactivating | Activating | Strong Inductive Withdrawal |

| Methoxy | Activating | Deactivating (Resonance) | Strong Resonance Donation |

Preferential Reaction Sites and Regioselectivity

The positions of the fluoro and methoxy groups, along with the nitrogen atoms in the pyrazine ring, dictate the regioselectivity of substitution reactions.

Electrophilic Attack:

Should an electrophilic substitution reaction occur, the directing effects of the substituents would come into play. The methoxy group is an ortho, para-director. In this compound, the positions ortho to the methoxy group are the 5- and 7- (nitrogen) positions, and the para position is the 3-position. The fluorine atom is also an ortho, para-director, but it is a deactivator. The positions ortho to the fluorine are the 3- and 1- (nitrogen) positions, and the para position is the 5-position.

Considering the combined effects, the 3- and 5-positions are the most likely sites for electrophilic attack, as they are activated by at least one of the substituents through resonance. The 3-position is para to the methoxy group and ortho to the fluorine, while the 5-position is ortho to the methoxy group and para to the fluorine. The inherent low reactivity of the pyrazine ring towards electrophiles makes predicting the major product difficult without experimental data.

Nucleophilic Attack:

Nucleophilic aromatic substitution is expected to occur preferentially at the carbon atom bearing the fluorine atom (the 2-position). This is because the fluorine atom is a potent activating group for nucleophilic substitution and a good leaving group. The strong electron-withdrawing effect of the adjacent nitrogen atom at the 1-position and the fluorine itself makes the C-2 position highly electrophilic. The methoxy group at the 6-position is not expected to be displaced as readily, as methoxide is a poorer leaving group than fluoride under typical nucleophilic aromatic substitution conditions. Therefore, nucleophiles are predicted to attack the C-2 position, leading to the displacement of the fluoride ion.

Stability and Transformations of Fluoro and Methoxy Substituents

The stability of the C-F and C-O bonds in this compound is dependent on the reaction conditions.

Acidic Conditions: The methoxy group may be susceptible to cleavage under strong acidic conditions, potentially leading to the formation of a hydroxypyrazine derivative. The C-F bond is generally stable to acidic conditions.

Basic Conditions: The C-F bond is susceptible to cleavage by strong nucleophiles under basic conditions, as discussed in the context of nucleophilic aromatic substitution. The methoxy group is generally stable under basic conditions, unless a very strong nucleophile is used that can demethylate the ether.

Oxidative and Reductive Conditions: The stability of the fluoro and methoxy groups under oxidative and reductive conditions would depend on the specific reagents used. The pyrazine ring itself can be susceptible to both oxidation and reduction.

Direct interconversion of the fluoro and methoxy substituents is unlikely. However, the fluorine atom can be replaced by a methoxy group via a nucleophilic aromatic substitution reaction using sodium methoxide. This would result in the formation of 2,6-dimethoxypyrazine. The reverse reaction, converting the methoxy group to a fluoro group, would be more challenging and would likely require a multi-step synthetic sequence.

Mechanistic Studies of Key Reactions

The nucleophilic aromatic substitution at the 2-position of this compound is expected to proceed via a bimolecular addition-elimination mechanism (SNAr).

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 2-position, which bears the fluorine atom. This attack is perpendicular to the plane of the pyrazine ring and leads to the formation of a tetrahedral intermediate.

Formation of a Meisenheimer-like Complex: The intermediate is a resonance-stabilized anionic species, often referred to as a Meisenheimer-like complex. The negative charge is delocalized over the pyrazine ring and is stabilized by the electron-withdrawing nitrogen atoms.

Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast.

Elucidation of Metalation Mechanisms

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The methoxy group is a well-established DMG, capable of coordinating with the lithium cation, thereby facilitating the deprotonation of an adjacent C-H bond.

In the case of this compound, the methoxy group at the 6-position is expected to direct the metalation to the C-5 position. The mechanism proceeds through the formation of a complex between the Lewis acidic organolithium reagent (e.g., n-butyllithium) and the Lewis basic oxygen atom of the methoxy group. This coordination pre-positions the base for the abstraction of the proton at the C-5 position, which is the most acidic proton adjacent to the DMG. The resulting lithiated intermediate can then be trapped by various electrophiles to introduce a wide range of substituents at the 5-position.

Table 1: Predicted Regioselectivity of Metalation on this compound

| Reactant | Directing Group | Predicted Site of Metalation |

| This compound | -OCH₃ | C-5 |

Pathways of Nucleophilic Substitutions

The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by good leaving groups. In this compound, the fluorine atom at the C-2 position serves as an excellent leaving group for SNAr. The reaction is further activated by the two ring nitrogen atoms, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate. The negative charge in this intermediate is delocalized over the pyrazine ring, with significant contributions from the electronegative nitrogen atoms. In the second, typically fast, step, the fluoride ion is eliminated, and the aromaticity of the pyrazine ring is restored.

The regioselectivity of nucleophilic attack on substituted halopyrazines is influenced by both electronic and steric factors. For this compound, nucleophilic attack is expected to occur exclusively at the C-2 position due to the presence of the fluoro leaving group. Studies on analogous systems, such as 2-substituted 3,5-dichloropyrazines, have shown that the nature of the substituent at the 2-position can influence the preferred site of attack between the 3- and 5-positions. In the context of this compound, the methoxy group is an electron-donating group, which could slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted halopyrazine. However, the high reactivity of the C-F bond towards nucleophilic displacement ensures that substitution at C-2 is the predominant pathway.

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu) | Reagent Example | Product |

| Alkoxide | NaOR | 2-Alkoxy-6-methoxypyrazine |

| Amine | R₂NH | 2-(Dialkylamino)-6-methoxypyrazine |

| Thiolate | NaSR | 2-(Alkylthio)-6-methoxypyrazine |

Reaction Kinetics in Pyrazine Functionalization

The kinetics of nucleophilic aromatic substitution on pyrazines are influenced by several factors, including the nature of the leaving group, the nucleophilicity of the attacking species, the solvent, and the electronic effects of other substituents on the pyrazine ring. For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.

In the case of this compound, the reaction kinetics are expected to follow a second-order rate law, being first order in both the pyrazine substrate and the nucleophile:

Rate = k[this compound][Nucleophile]

The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine nih.gov. This is attributed to the ability of the highly electronegative fluorine to stabilize the transition state leading to the Meisenheimer complex.

The methoxy group at the 6-position, being an electron-donating group, might be expected to decrease the rate of nucleophilic attack by increasing the electron density of the pyrazine ring. However, studies on substituted 2-nitropyridines have shown that the effect of a methoxy group on the rate of SNAr can be minor epa.gov. The powerful activating effect of the two ring nitrogens and the excellent leaving group ability of fluorine are likely the dominant factors governing the reaction kinetics.

Table 3: Factors Influencing the Rate of Nucleophilic Substitution on this compound

| Factor | Influence on Reaction Rate |

| Leaving Group | Fluorine is an excellent leaving group in SNAr, leading to a high reaction rate. |

| Nucleophile | A more potent nucleophile will increase the reaction rate. |

| Solvent | Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic reagent without solvating the nucleophile itself, thus enhancing its reactivity. |

| -OCH₃ Substituent | As an electron-donating group, it may slightly decrease the rate of reaction compared to an unsubstituted fluoropyrazine. |

Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise insights into the atomic arrangement within the structure of 2-Fluoro-6-methoxypyrazine. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.

Proton NMR (¹H-NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H-NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyrazine (B50134) ring and one signal for the protons of the methoxy (B1213986) group.

The chemical shifts of the ring protons are influenced by the electronegative nitrogen atoms and the electronic effects of the fluorine and methoxy substituents. The proton at position 3 (H-3), being adjacent to both a nitrogen atom and the fluorine-bearing carbon, would likely appear at a different chemical shift than the proton at position 5 (H-5), which is situated between two nitrogen atoms. Spin-spin coupling between these protons (³JHH) and, more significantly, coupling to the fluorine atom (JHF) would split these signals into complex multiplets, likely doublet of doublets. This coupling is critical for confirming the relative positions of the substituents. The methoxy group protons are expected to appear as a sharp singlet, as they are not coupled to any other protons.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 8.0 - 8.3 | Doublet of doublets (dd) | ³JHH = 3-5 Hz, ⁴JHF = 1-3 Hz |

| H-5 | 7.9 - 8.2 | Doublet of doublets (dd) | ³JHH = 3-5 Hz, ³JHF = 5-8 Hz |

Note: Data are predicted based on established principles of NMR spectroscopy and analysis of similar pyrazine structures. Solvent is assumed to be CDCl₃.

Carbon-13 NMR (¹³C-NMR) is used to determine the carbon framework of a molecule. The spectrum for this compound should display five distinct signals, corresponding to the four carbon atoms in the pyrazine ring and the one carbon atom of the methoxy group.

The chemical shifts are heavily influenced by the attached atoms. The carbon atom directly bonded to the highly electronegative fluorine atom (C-2) is expected to show a large downfield shift and a significant one-bond carbon-fluorine coupling constant (¹JCF), which can be in the range of 200-250 Hz. nih.gov Similarly, the carbon bonded to the methoxy group (C-6) will also be shifted downfield. The other ring carbons (C-3 and C-5) will also exhibit coupling to the fluorine atom, but with smaller two-bond (²JCF) and three-bond (³JCF) coupling constants. This C-F coupling pattern is a definitive tool for assigning the carbon signals and confirming the substitution pattern on the pyrazine ring.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C-2 | 158 - 162 | Doublet (d) | ¹JCF = 230-250 Hz |

| C-3 | 135 - 140 | Doublet (d) | ²JCF = 15-25 Hz |

| C-5 | 130 - 135 | Doublet (d) | ³JCF = 5-10 Hz |

| C-6 | 155 - 160 | Doublet (d) | ²JCF = 10-20 Hz |

Note: Data are predicted based on established principles of NMR spectroscopy and analysis of similar fluorinated aromatic structures. Solvent is assumed to be CDCl₃.

Fluorine-19 NMR (¹⁹F-NMR) is a highly sensitive technique used specifically to characterize fluorine-containing compounds. wikipedia.org Since ¹⁹F has 100% natural abundance and a spin of ½, it produces sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure. wikipedia.orghuji.ac.il

For this compound, a single resonance is expected in the ¹⁹F-NMR spectrum. The chemical environment of the fluorine atom, being attached to an electron-deficient pyrazine ring, will determine its precise chemical shift. This signal would be split into a multiplet, likely a doublet of doublets, due to coupling with the neighboring aromatic protons H-3 (a four-bond coupling, ⁴JFH) and H-5 (a three-bond coupling, ³JFH). thermofisher.com The presence and multiplicity of this signal provide unambiguous evidence of the fluorine atom's incorporation and its position on the pyrazine ring.

Table 3: Predicted ¹⁹F-NMR Spectral Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

Note: Data are predicted based on established principles of ¹⁹F-NMR spectroscopy. Chemical shifts are referenced to CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates components of a mixture using gas chromatography and then detects them with mass spectrometry. For a pure sample of this compound, the gas chromatogram would show a single peak, confirming its purity. The corresponding mass spectrum would display a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (128.04), confirming its identity. Analysis of the fragmentation pattern, which may include the loss of a methyl group (-CH₃), carbon monoxide (-CO), or hydrogen cyanide (-HCN), can further corroborate the proposed structure. This technique is widely used for the analysis of various methoxypyrazines in complex mixtures. mdpi.comresearchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful combined technique that is particularly useful for monitoring the progress of chemical reactions in solution. In the synthesis of this compound, small aliquots of the reaction mixture can be injected into the LC-MS system over time. By monitoring the disappearance of the starting materials' molecular ions and the appearance and increase in intensity of the molecular ion for this compound (m/z for [M+H]⁺ = 129.05), the reaction progress can be accurately tracked without the need for isolation and purification of intermediates. This allows for optimization of reaction conditions such as temperature, time, and catalyst loading. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For pyrazine derivatives, this method provides critical data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 6-fluoro-3-hydroxypyrazine-2-carboxamide, reveals key structural characteristics of the fluorinated pyrazine core.

In the solid state, the pyrazine ring is typically planar. The crystal structure of such compounds is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π–π stacking interactions. For instance, in the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide, molecules are packed governed by both hydrogen bonds and stacking interactions. The study of various 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines further highlights the role of intra- and intermolecular hydrogen bonds in stabilizing the solid-state structure. These analyses provide a framework for understanding the expected solid-state behavior of this compound, where intermolecular forces like C–H···N or C–H···F interactions would likely play a significant role in the crystal lattice formation.

Table 1: Representative Crystal Structure Data for a Pyrazine Derivative (Favipiravir) Note: This data is for a related compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide, to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a (Å) | 12.2433 |

| b (Å) | 22.5400 |

| c (Å) | 7.3223 |

| β (°) | 106.287 |

| Volume (ų) | 1939.6 |

| Key Feature | Planar molecule with intramolecular O-H···O hydrogen bond |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the molecular and electronic properties of compounds, offering insights that complement experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Studies on analogous compounds, such as 2-chloro-6-methoxypyridine, demonstrate the utility of DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to calculate optimized geometries, vibrational frequencies, and electronic properties.

For this compound, DFT calculations would elucidate the influence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyrazine ring. These calculations can determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Electronic Properties Computable via DFT Note: These are representative parameters that would be calculated for this compound, based on typical DFT studies of similar heterocyclic compounds.

| Computational Parameter | Information Provided |

| Optimized Geometry | Predicts bond lengths and angles in the ground state. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | Measures the polarity of the molecule. |

| MEP Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Quantum mechanics (QM) methods are fundamental to modeling chemical reactivity. Conceptual DFT, a branch of QM, provides descriptors that predict how a molecule will interact and react. Parameters such as electronegativity, chemical hardness, and softness are calculated to understand the stability and reactivity of the molecule. For this compound, QM modeling can identify the most probable sites for chemical reactions, such as nucleophilic substitution on the pyrazine ring.

Conformational analysis via QM is also crucial. While the pyrazine ring itself is rigid and planar, these models can predict the preferred orientation of the methoxy substituent relative to the ring. This is determined by a balance of steric hindrance and stereoelectronic effects, providing insight into the molecule's most stable three-dimensional shape. The development of adaptive QM/Many-Body (adQM/MB) methods represents a significant advancement in accurately modeling chemical reactions in complex environments like solutions.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For pyrazine-containing compounds, MD simulations provide valuable insights into their interactions with other molecules, particularly in biological systems. A systematic analysis of pyrazine-based ligands in protein structures has shown that the most common interactions involve hydrogen bonds to the pyrazine nitrogen atoms, which act as acceptors.

Other significant interactions include π-interactions with aromatic residues, hydrophobic interactions, and, in some cases, halogen bonds for chlorinated pyrazines. MD simulations have been used to explore the interaction between various substituted pyrazines and Human Serum Albumin (HSA), revealing that hydrophobic forces are the primary drivers of binding. These simulations also showed that the binding of pyrazines can alter and enhance the stability of the protein's conformation. Such studies are crucial for understanding the behavior of pyrazine derivatives in biological contexts.

Modern computational chemistry leverages machine learning and artificial intelligence to predict the outcomes of chemical reactions. These platforms use algorithms, such as neural networks, trained on vast databases of known chemical transformations. A new reaction is analyzed by generating a "reaction fingerprint" from its reactants and reagents, which is then processed by the trained model to predict the most probable product.

For a molecule like this compound, such a system could predict the products of various reactions, such as substitutions or cross-couplings. The algorithm identifies key functional groups and compares the electronic and steric environment to learned patterns, allowing it to extrapolate reactivity and suggest likely outcomes with a certain probability. These tools are becoming increasingly valuable for synthetic planning and discovering novel reaction pathways.

The reactivity and conformation of this compound are governed by the electronic effects of its substituents. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Conversely, the methoxy group has a weaker -I effect but a strong +R effect. The interplay of these effects modulates the electron density of the pyrazine ring, influencing its aromaticity and susceptibility to chemical attack.

The anomeric effect traditionally refers to the preference for an axial conformation of an electronegative substituent at the C1 position of a pyranose ring. While this compound is an aromatic system, related stereoelectronic principles, sometimes termed pseudo-anomeric effects, can be considered. These effects arise from hyperconjugative interactions, such as the donation of electron density from a lone pair of one atom (e.g., a ring nitrogen or the methoxy oxygen) into an adjacent anti-bonding (σ*) orbital (e.g., the C-F bond). In fluorinated cyclohexanes, it has been shown that fluorine substitution can induce counter-intuitive conformational preferences through stabilizing electrostatic and hyperconjugative interactions. A similar analysis

Applications As Building Blocks and Scaffolds in Chemical Synthesis

Role as Versatile Intermediates in Organic Synthesis

2-Fluoro-6-methoxypyrazine serves as a key intermediate in organic synthesis, primarily due to the reactivity of the C-F bond. The pyrazine (B50134) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 2-position acts as an excellent leaving group in these reactions, allowing for the introduction of a wide variety of nucleophiles.

The presence of the methoxy (B1213986) group at the 6-position also influences the ring's electronics and can be a site for further chemical modification, although it is the displacement of the fluoride that is the most common and synthetically useful transformation. This predictable reactivity allows chemists to use this compound to strategically introduce the pyrazine core into target molecules.

Integration into Complex Molecular Architectures

The primary application of this compound as a building block is in the synthesis of other substituted pyrazine derivatives. The fluorine atom can be readily displaced by a range of nucleophiles, including amines, alcohols, and thiols, to generate a library of 2-substituted-6-methoxypyrazines.

A notable example of this application is found in the synthesis of novel pyrazine compounds with potential therapeutic uses. In this context, this compound is reacted with various substituted anilines and other amino compounds. The reaction typically proceeds by heating the reactants in a suitable solvent, often with a base to facilitate the removal of hydrogen fluoride. This straightforward substitution provides a reliable method for creating a carbon-nitrogen bond at the 2-position of the pyrazine ring.

Below is a table summarizing several examples of nucleophilic aromatic substitution reactions using this compound as the starting material.

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Conditions |

|---|---|---|---|

| This compound | 4-(Trifluoromethyl)aniline | (6-Methoxypyrazin-2-yl)-[4-(trifluoromethyl)phenyl]amine | Heating in a suitable solvent |

| This compound | 4-Fluoroaniline | (4-Fluorophenyl)-(6-methoxypyrazin-2-yl)amine | Heating in a suitable solvent |

| This compound | 3-Aminobenzonitrile | 3-[(6-Methoxypyrazin-2-yl)amino]benzonitrile | Heating in a suitable solvent |

| This compound | 4-Aminophenol | 4-[(6-Methoxypyrazin-2-yl)amino]phenol | Heating in a suitable solvent |

While the substitution at the 2-position is the most common reaction, the pyrazine ring of this compound can also theoretically serve as a foundation for the construction of fused heterocyclic systems, such as triazolopyrazines or imidazopyrazines. nih.gov These fused systems are of significant interest in medicinal chemistry. nih.gov The synthesis of such systems often involves reactions that form new rings by utilizing the nitrogen atoms of the pyrazine core or by reacting with substituents on the ring that have been introduced for this purpose. However, specific examples detailing the use of this compound as a direct starting material for the synthesis of fused heterocyclic systems are not prominently featured in available scientific literature.

Strategic Importance in Medicinal Chemistry Scaffold Design

The pyrazine nucleus is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Pyrazine-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.

The rational design of new drugs often involves modifying a central scaffold to optimize its interaction with a biological target. This compound provides an ideal starting point for such endeavors. Medicinal chemists can use it to synthesize a series of derivatives where the group introduced at the 2-position is varied to probe the binding pocket of a target enzyme or receptor. The methoxy group at the 6-position provides another point for modification, allowing for fine-tuning of properties like solubility, metabolic stability, and target affinity. While the pyrazine scaffold is widely used in this manner, specific drug design campaigns that explicitly document starting from this compound are not detailed in the reviewed literature.

The exploration of chemical space is a key strategy in modern drug discovery, aiming to synthesize and test a wide variety of molecules to discover new leads with desirable biological activities. Combinatorial chemistry, where large libraries of related compounds are synthesized simultaneously, is a powerful tool for this purpose.

This compound is an excellent substrate for building such chemical libraries. Its well-defined reactivity in SNAr reactions allows for its combination with a large and diverse set of amine-containing building blocks. This approach can rapidly generate a large number of novel pyrazine derivatives. Each derivative represents a unique point in chemical space, with distinct physical, chemical, and biological properties. By screening these libraries, researchers can identify structure-activity relationships (SAR) and discover new compounds with therapeutic potential. Despite the clear potential for this application, specific studies detailing the construction of a combinatorial library starting from this compound are not readily found in the scientific literature.

Scaffold Diversity and Structural Parameters

The pyrazine ring is a well-established scaffold in medicinal chemistry, and this compound serves as a key starting material for generating molecular diversity. The strategic placement of the fluoro and methoxy groups on the pyrazine core allows for a wide range of chemical modifications. The electron-withdrawing nature of the pyrazine ring, further enhanced by the fluorine atom, makes the scaffold susceptible to nucleophilic aromatic substitution, while also enabling regioselective metalation reactions. This dual reactivity allows chemists to introduce a variety of functional groups, leading to the creation of diverse libraries of compounds for biological screening.

The structural parameters of this compound are fundamental to its role as a versatile building block.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 639452-57-6 guidechem.combldpharm.com |

| Molecular Formula | C5H5FN2O guidechem.combldpharm.com |

| Molecular Weight | 128.10 g/mol bldpharm.com |

| InChI Key | GRDRPADGHPQVQR-UHFFFAOYSA-N guidechem.com |

| Canonical SMILES | COC1=CN=CC(F)=N1 guidechem.com |

Utility in Agrochemical Research (as a chemical intermediate)

Agrochemical intermediates are essential raw materials used in the production of various pesticides and plant protection products. gugupharm.com The quality and purity of these intermediates directly influence the effectiveness and safety of the final products. gugupharm.com this compound, as a fluorinated diazine, fits into a class of compounds that has yielded numerous commercial agrochemicals. nih.gov Its pyrazine core is a known pharmacophore with biological activity, and the fluorine substituent can dramatically modify the physicochemical properties of the resulting molecules, such as lipophilicity and stability. nih.govrhhz.net This often leads to enhanced biological activity by improving transport to the target site and preventing metabolic deactivation. rhhz.net The compound's reactive sites can be exploited to build more complex pyrazine derivatives, making it a key component in the synthetic pathways leading to new and improved crop protection agents. adv-bio.com

Development of New Synthetic Methodologies Facilitated by this compound

The development of novel and efficient synthetic methods is crucial for advancing chemical sciences. This compound has played a role in facilitating new synthetic strategies, particularly in the area of directed ortho-metalation. This reaction allows for the selective functionalization of an aromatic ring at a position adjacent to a directing group.

Research into the regioselectivity of the metalation of this compound has provided significant insights into the directing power of its substituents. semanticscholar.orgresearchgate.net A study comparing the ortho-directing capabilities of the fluorine and methoxy groups on the pyrazine ring found that the fluorine atom exerted a stronger directing effect than the methoxy group. semanticscholar.orgresearchgate.net This discovery is pivotal for synthetic chemists, as it enables predictable and regioselective introduction of electrophiles onto the pyrazine ring.

Table 2: Relative Ortho-Directing Power of Substituents on Diazine Rings

| Substituent | Relative Directing Power |

|---|---|

| Fluorine (F) | Strongest |

| Methoxy (OMe) | Intermediate |

| Chlorine (Cl) | Weakest |

(Source: Based on studies of this compound and related diazines) semanticscholar.orgresearchgate.net

This established hierarchy allows for the development of synthetic methodologies that can selectively build molecular complexity around the pyrazine core. By controlling the reaction conditions, chemists can target a specific position on the ring, facilitating the efficient synthesis of complex molecules that would otherwise be difficult to access. This control is fundamental to creating new compounds for pharmaceutical and agrochemical applications.

Q & A

Basic: What are the common synthetic routes for preparing 2-fluoro-6-methoxypyrazine, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. A key method is halogenation of 6-methoxypyrazine derivatives using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). For example:

- Step 1 : Start with 6-methoxypyrazine-2-carboxylic acid hydrazide (precursor) .

- Step 2 : Introduce fluorine via controlled fluorination at the 2-position under inert conditions (e.g., N₂ atmosphere) to avoid side reactions.

- Critical Conditions :

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalyst : Pd-based catalysts improve regioselectivity in cross-coupling routes .

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Yield Optimization : Purification via flash chromatography or recrystallization (e.g., using DCM/hexane) improves purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic fluorine coupling in ¹H NMR) .

- ¹⁹F NMR : Confirms fluorine incorporation (δ -120 to -160 ppm for aromatic F) .

- Mass Spectrometry : LC-MS (e.g., [M+H]⁺ peaks) validates molecular weight .

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between pyrazine and substituents ~72–87°) .

- Example : Pyrazine derivatives exhibit weak π-π interactions (centroid distance ~3.85 Å) .

Advanced: How can conflicting biological activity data for fluorinated pyrazine derivatives be resolved?

Answer:

Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Methodological considerations:

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 6-methoxy vs. 6-chloro derivatives). For instance, 6-methoxy groups enhance antibacterial activity in Bacillus subtilis (MIC 12.5 µg/mL), while fluoro substituents may reduce solubility .

- Assay Standardization :

- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., LogP, H-bond donors) impacting activity .

Advanced: What strategies improve the regioselectivity of fluorination in pyrazine derivatives?

Answer:

- Directing Groups : Install temporary groups (e.g., -B(OH)₂) to steer fluorine to the 2-position .

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling, achieving >90% regioselectivity .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor mono-fluorination by reducing electrophilic side reactions .

- Computational Guidance : DFT calculations predict transition-state energies to optimize reaction pathways (e.g., Gibbs free energy ΔG‡ < 25 kcal/mol) .

Advanced: How can computational modeling guide the design of this compound derivatives for drug discovery?

Answer:

- Docking Studies : Screen against target proteins (e.g., E. coli DNA gyrase) to prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol) .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., bioavailability score >0.55 for methoxy-fluoro analogs) .

- MD Simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns trajectories) .

Basic: What are the key stability challenges for this compound under storage and experimental conditions?

Answer:

- Light Sensitivity : Fluorinated pyrazines degrade under UV light; store in amber vials at -20°C .

- Hydrolysis : Susceptible to moisture; use anhydrous solvents (e.g., dried THF) and molecular sieves during reactions .

- Thermal Stability : Decomposition above 150°C; avoid prolonged heating .

Advanced: How do steric and electronic effects of the methoxy group influence reactivity in fluoropyrazine systems?

Answer:

- Electronic Effects : Methoxy’s electron-donating nature deactivates the pyrazine ring, reducing electrophilic substitution at the 3-position .

- Steric Hindrance : Ortho-substituents (e.g., 6-methoxy) hinder access to the 2-position, favoring para-fluorination in some cases .

- Case Study : this compound exhibits slower reaction kinetics in SNAr compared to non-methoxy analogs (krel ~0.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。